molecular formula C23H18Cl2N2O2 B10912799 1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10912799
M. Wt: 425.3 g/mol
InChI Key: SNPSJRWWCSICOE-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazones with suitable reagents. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 2-methoxybenzaldehyde in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and methoxyphenyl groups provides a balance of hydrophobic and hydrophilic properties, potentially enhancing its interaction with biological targets .

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-22-9-5-3-7-16(22)20-14-21(17-8-4-6-10-23(17)29-2)27(26-20)15-11-12-18(24)19(25)13-15/h3-14H,1-2H3

InChI Key

SNPSJRWWCSICOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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